molecular formula C8H10ClNS B8681224 5-Chloro-2-methylsulfanyl-benzylamine

5-Chloro-2-methylsulfanyl-benzylamine

Cat. No.: B8681224
M. Wt: 187.69 g/mol
InChI Key: ZGMYIJJDDYWFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methylsulfanyl-benzylamine is a substituted benzylamine derivative featuring a chlorine atom at the 5-position and a methylsulfanyl (-SCH₃) group at the 2-position of the benzene ring. The benzylamine moiety (-CH₂NH₂) confers amine reactivity, while the electron-withdrawing chlorine and sulfur-containing substituents influence its electronic and steric properties. Its molecular formula is inferred as C₈H₁₀ClNS, with a calculated molecular weight of 187.69 g/mol.

Properties

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

(5-chloro-2-methylsulfanylphenyl)methanamine

InChI

InChI=1S/C8H10ClNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3

InChI Key

ZGMYIJJDDYWFAE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)CN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: Sulfonamide derivatives (e.g., C₇H₈ClNO₂S) exhibit enzyme inhibition due to the -SO₂NH₂ group , while benzamide derivatives (C₁₄H₁₂ClN₂O₄S) show antimicrobial activity .
  • Solubility : Hydrochloride salts (e.g., 5-Fluoro-2-methanesulfonyl-benzylamine HCl) improve water solubility, critical for drug formulation .

Physicochemical Properties and Stability

  • This compound : The -SCH₃ group may confer moderate lipophilicity, while the amine group enables salt formation. Stability likely comparable to 5-Chloro-2-methyl-benzenesulfonamide, which is stable under standard storage conditions .
  • Sulfonyl vs. Sulfanyl Groups : Methanesulfonyl (-SO₂CH₃) derivatives (e.g., ) are more polar and oxidation-resistant than methylsulfanyl (-SCH₃) analogs.

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